N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(4-cyanophenyl)propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent atoms and the bonds between them. The presence of the pyrrolidine and benzo[d]oxazole rings would likely result in a rigid, cyclic structure, while the cyanophenyl and propanamide groups could potentially introduce some flexibility into the molecule .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the nitrogen in the pyrrolidine ring could potentially act as a nucleophile, while the carbonyl group in the propanamide could potentially be involved in condensation reactions .Scientific Research Applications
Hybrid Anticonvulsant Agents
Research in the field of medicinal chemistry has led to the design and synthesis of hybrid molecules combining chemical fragments of well-known antiepileptic drugs (AEDs) such as ethosuximide, levetiracetam, and lacosamide. These efforts aim to develop new anticonvulsant agents with enhanced efficacy and safety profiles. For instance, Kamiński et al. (2015) synthesized a library of new N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamides, showing promising results in preclinical seizure models, indicating the potential of these compounds as anticonvulsant agents (Kamiński et al., 2015). Similarly, another study synthesized related compounds demonstrating favorable anticonvulsant properties and safety profiles, suggesting these hybrid molecules' potential in treating epilepsy (Kamiński et al., 2016).
Heterocyclic Compounds Synthesis
Heterocyclic compounds have significant importance in medicinal chemistry due to their biological and pharmacological properties. Research efforts include the synthesis of benzoxazolylethylpyrimidine derivatives through condensation reactions, indicating the versatility of these structures in developing potential therapeutic agents. For example, Harutyunyan et al. (2015) described the synthesis of N-(pyridin-2-yl)propanamides and related compounds, demonstrating the potential of these methods in creating novel heterocyclic compounds (Harutyunyan et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further studies of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations of its reactivity and potential uses, and toxicity testing to assess its safety .
Properties
IUPAC Name |
N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-(4-cyanophenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c23-14-17-9-7-16(8-10-17)11-12-21(27)24-15-18-4-3-13-26(18)22-25-19-5-1-2-6-20(19)28-22/h1-2,5-10,18H,3-4,11-13,15H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJHHYKONXDJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)CNC(=O)CCC4=CC=C(C=C4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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